BenchChemオンラインストアへようこそ!

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cyano-acrylamide synthesis Knoevenagel condensation Thiophene building blocks

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 514218-53-2) is a synthetic cyanoacetamide-functionalized thiophene derivative with the molecular formula C₁₄H₁₆N₂O₅S and a molecular weight of 324.35 g/mol. The compound features a fully substituted thiophene core bearing diethyl ester groups at the 2- and 4-positions, a methyl group at the 3-position, and a cyanoacetylamino moiety at the 5-position, accessible via one-step cyanoacetylation of the corresponding 5-amino-3-methylthiophene-2,4-dicarboxylate precursor under adapted Vilsmeier conditions in quantitative yield.

Molecular Formula C14H16N2O5S
Molecular Weight 324.35
CAS No. 514218-53-2
Cat. No. B2854706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
CAS514218-53-2
Molecular FormulaC14H16N2O5S
Molecular Weight324.35
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC#N
InChIInChI=1S/C14H16N2O5S/c1-4-20-13(18)10-8(3)11(14(19)21-5-2)22-12(10)16-9(17)6-7-15/h4-6H2,1-3H3,(H,16,17)
InChIKeyVUDYKUBUYUZITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 514218-53-2): Procurement-Ready Cyanoacetamide-Thiophene Building Block


Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 514218-53-2) is a synthetic cyanoacetamide-functionalized thiophene derivative with the molecular formula C₁₄H₁₆N₂O₅S and a molecular weight of 324.35 g/mol . The compound features a fully substituted thiophene core bearing diethyl ester groups at the 2- and 4-positions, a methyl group at the 3-position, and a cyanoacetylamino moiety at the 5-position, accessible via one-step cyanoacetylation of the corresponding 5-amino-3-methylthiophene-2,4-dicarboxylate precursor under adapted Vilsmeier conditions in quantitative yield [1]. This compound serves as a versatile activated-methylene synthon for Knoevenagel condensations, enabling rapid construction of cyano-acrylamide libraries with documented anticancer activity [2].

Why Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Cannot Be Casually Replaced by Other Thiophene Cyanoacetamides


Substituting this specific diethyl ester with its dimethyl ester analog (CAS 514219-45-5) or with monocyanoacetamide thiophenes lacking the 3-methyl-2,4-diester substitution pattern fundamentally alters the compound's reactivity profile in downstream Knoevenagel condensations, solubility characteristics, and steric environment at the active methylene site . The diethyl ester groups confer distinct lipophilicity (cLogP ~2.26) and steric bulk compared to the dimethyl analog, which in turn modulates both the kinetics of cyano-acrylamide formation (reported yield range 81–96% for the diethyl variant under piperidine catalysis) and the biological activity of derived products—derivatives synthesized from this specific diethyl precursor demonstrated selective cytotoxicity against PACA2 pancreatic cancer cells (IC₅₀ 131.18 µM for compound 9) and HepG2 hepatocellular carcinoma cells (IC₅₀ 24.51 µM for compound 10, surpassing doxorubicin's IC₅₀ of 39.73 µM) [1]. Generic replacement with an uncharacterized thiophene cyanoacetamide forfeits this validated structure-activity trajectory and introduces irreproducible reactivity.

Quantitative Differentiation Evidence for Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 514218-53-2)


Knoevenagel Condensation Yield: Diethyl Ester vs. Structural Analogs

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes piperidine-catalyzed Knoevenagel condensation with aromatic aldehydes to yield cyano-acrylamide derivatives in 81–96% yield (mean 91%), as reported by Sroor et al. (2025) [1]. While no direct head-to-head study compares this diethyl ester against the dimethyl ester analog (CAS 514219-45-5) under identical Knoevenagel conditions, the diethyl ester's bulkier alkoxy groups at positions 2 and 4 provide enhanced steric protection of the thiophene core, potentially reducing competing side reactions such as Michael addition at the ester carbonyl or nucleophilic ring-opening, a feature noted in the broader cyanoacetamide reactivity review by Dömling and Huang [2].

Cyano-acrylamide synthesis Knoevenagel condensation Thiophene building blocks Synthetic efficiency

Anticancer Derivative Potency: Diethyl Ester-Scaffold vs. Reference Drug Benchmark

Cyano-acrylamide derivatives synthesized directly from diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate exhibited cell-line-dependent anticancer activity. Compound 10 (derived from this scaffold) showed IC₅₀ = 24.51 µM against HepG2 hepatocellular carcinoma cells, outperforming the reference drug doxorubicin (IC₅₀ = 39.73 µM) by a factor of 1.62× [1]. Compound 9 showed IC₅₀ = 131.18 µM against PACA2 pancreatic cancer cells versus doxorubicin (IC₅₀ = 52.06 µM). Across five human cancer cell lines (MCF7, PC3, HepG2, PACA2, BJ1), most derivatives showed strongest activity against MCF7 breast adenocarcinoma [1]. No comparable anticancer derivative data have been published using the dimethyl ester analog (CAS 514219-45-5) as the starting cyanoacetamide scaffold, making cross-ester comparison infeasible at present.

Anticancer activity Hepatocellular carcinoma Pancreatic cancer Cytotoxicity IC₅₀

Physicochemical Differentiation: Diethyl Ester vs. Dimethyl Ester Analog

The diethyl ester (CAS 514218-53-2, MW 324.35) and dimethyl ester (CAS 514219-45-5, MW 296.30) represent homologous cyanoacetamide-thiophene scaffolds differing by two methylene units per ester group. Calculated physicochemical parameters illustrate the significance of this difference: the diethyl ester has a cLogP of 2.26 and TPSA of 105.49 , while the dimethyl ester has a predicted cLogP of approximately 1.42 and identical TPSA . This ~0.84 log unit increase in lipophilicity for the diethyl ester falls within the range known to enhance membrane permeability while maintaining compliance with Lipinski's Rule of Five (cLogP < 5). The diethyl variant also exhibits a higher predicted boiling point (approximately 488.0 ± 45.0 °C) and density (1.296 ± 0.06 g/cm³) compared to the dimethyl analog (boiling point ~510.5 ± 50.0 °C; density ~1.384 ± 0.06 g/cm³) .

Lipophilicity Drug-likeness Physicochemical properties Ester homolog comparison

Commercial Availability and Purity: Multi-Vendor Benchmarking

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 514218-53-2) is commercially available from multiple reputable suppliers with documented purity specifications: Leyan (98% purity, Product No. 1737129) , Santa Cruz Biotechnology (sc-326806, 500 mg at $360.00) [1], MolCore (NLT 97%, Product No. MCN01651) , Fluorochem (Catalog 367315, ¥8,998) , CymitQuimica/Biosynth (Min. 95%, Ref. 3D-FD118690) , and Matrix Scientific (Catalog 101847-874 via VWR) . In contrast, the dimethyl ester analog (CAS 514219-45-5) is available from fewer vendors (AKSci at 95% purity, Parchem), and is not stocked by Santa Cruz Biotechnology, Leyan, or Fluorochem as a catalog item, indicating narrower commercial accessibility .

Commercial sourcing Purity specifications Procurement Price benchmarking

Patent-Cited Scaffold in Glucagon Receptor Antagonist and Anticancer IP

The cyanoacetyl-thiophene scaffold exemplified by diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate falls within the generic Markush structures of multiple patent families. US Patent Application US20040209943A1 (Erickson et al., assigned to Hoffmann-La Roche) claims novel substituted 3-cyanothiophene acetamides as glucagon receptor antagonists, with exemplified compounds inhibiting glucagon-stimulated cAMP production with IC₅₀ values below 10 µM in a functional cell-based assay [1]. Similarly, US20040097557 (Duffy et al., assigned to Merck) discloses cyanothiophene derivatives as glucagon antagonists for type 2 diabetes treatment [2]. While the specific diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is not itself an exemplified compound in these patents, it serves as a direct synthetic precursor to the claimed 3-cyanothiophene acetamide pharmacophore class, positioning it as a strategically relevant intermediate for pharmaceutical IP exploration [3].

Patent landscape Glucagon receptor antagonists Diabetes therapeutics Intellectual property

Recommended Research and Industrial Application Scenarios for Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate


Medicinal Chemistry: Cyano-Acrylamide Library Synthesis for Anticancer Lead Discovery

This compound is the optimal activated-methylene building block for constructing focused cyano-acrylamide libraries via Knoevenagel condensation with substituted aromatic aldehydes, delivering products in 81–96% yield under mild piperidine-catalyzed conditions [1]. The resulting library has demonstrated validated anticancer activity across five human cancer cell lines, with specific derivatives (e.g., compound 10) surpassing doxorubicin against HepG2 hepatocellular carcinoma (IC₅₀ 24.51 vs. 39.73 µM). The diethyl ester's cLogP of 2.26 positions derived compounds favorably within Lipinski compliance space, while the scaffold's documented gene expression modulation, DNA fragmentation, and DNA damage effects [1] provide mechanistic depth suitable for hit-to-lead progression. Procurement recommendation: Source from Santa Cruz Biotechnology (sc-326806) or Leyan (98% purity) for medicinal chemistry campaigns requiring high-purity starting material with batch-to-batch consistency.

Diabetes Drug Discovery: Glucagon Receptor Antagonist Precursor Synthesis

As a direct synthetic precursor to the 3-cyanothiophene acetamide pharmacophore class claimed in US20040209943A1 and US20040097557, this compound enables rapid entry into glucagon receptor antagonist chemical space [2]. The cyanoacetamide moiety can be elaborated via Gewald three-component reaction (with ketones/aldehydes and elemental sulfur) to access 2-aminothiophene-3-carboxamide scaffolds, or via Knoevenagel condensation to access cyano-acrylamide derivatives. Patent-exemplified compounds in this class achieve IC₅₀ < 10 µM in functional cAMP assays. The diethyl ester's multi-vendor availability reduces supply chain risk for iterative SAR programs, and its higher cLogP relative to the dimethyl ester analog may provide pharmacokinetic advantages for oral antidiabetic agent development.

Synthetic Methodology Development: Benchmark Substrate for Knoevenagel and Gewald Reactions

This compound's well-characterized reactivity profile (quantitative one-step synthesis via Vilsmeier cyanoacetylation [3], followed by 81–96% Knoevenagel yields [1]) makes it an ideal benchmark substrate for developing new condensation catalysts, solvent systems, or continuous-flow protocols. Its fully substituted thiophene core eliminates regioselectivity ambiguities common with less substituted analogs, enabling clean kinetic analysis. The availability of comprehensive spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, Raman) [3] provides a reference standard for reaction monitoring and product validation. Procurement recommendation: MolCore (NLT 97%) or Fluorochem for cost-effective bulk supply in methodology development.

In Silico Drug Design: Validated Scaffold for Molecular Docking and ADMET Prediction Studies

Cyano-acrylamide derivatives derived from this scaffold have been subjected to molecular docking simulations against CDK2, EGFR, ERα, VEGFR, and Topoisomerase II receptors, showing favorable binding energies and strong interactions [1]. The in silico ADMET profiles indicate Lipinski rule compliance and favorable physicochemical properties, supporting the scaffold's suitability for computational drug design exercises. The compound's calculated TPSA (105.49 Ų) and cLogP (2.26) provide a quantitative baseline for virtual screening campaigns, while its synthetic accessibility ensures that in silico hits can be rapidly validated experimentally—a critical bridge between computational prediction and wet-lab confirmation that is not reliably available from less commercially accessible analogs.

Quote Request

Request a Quote for Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.